molecular formula C22H21F3N4O3 B6504543 1-methyl-4-phenyl-3-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1421443-67-5

1-methyl-4-phenyl-3-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B6504543
CAS No.: 1421443-67-5
M. Wt: 446.4 g/mol
InChI Key: AYPPUCQHUNWFML-UHFFFAOYSA-N
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Description

This chemical compound, 1-methyl-4-phenyl-3-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one, is a high-purity small molecule offered for research and development purposes. The structural motif of a 1,2,4-triazol-5-one core linked to a piperidine ring and a substituted benzoyl group is characteristic of compounds studied for their potential bioactivity . The presence of the trifluoromethoxy (OCF₃) phenyl group is a common pharmacophore in medicinal chemistry, known to influence properties like metabolic stability and membrane permeability . This reagent is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-methyl-4-phenyl-5-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3/c1-27-21(31)29(17-5-3-2-4-6-17)19(26-27)15-11-13-28(14-12-15)20(30)16-7-9-18(10-8-16)32-22(23,24)25/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPPUCQHUNWFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-4-phenyl-3-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24F3N3O2\text{C}_{22}\text{H}_{24}\text{F}_3\text{N}_3\text{O}_2

This structure includes a triazole ring, which is known for its diverse biological properties.

Pharmacological Properties

  • Dopamine Receptor Agonism : Research indicates that compounds with similar structural frameworks exhibit significant activity at dopamine receptors, particularly the D3 subtype. For instance, a study reported that modifications to the aryl ether and piperazine core could enhance D3 receptor agonist activity while minimizing D2 receptor antagonism .
  • Anticancer Activity : Compounds related to 1-methyl-4-phenyl triazoles have shown promise in cancer research. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that triazole derivatives can inhibit enzymes involved in cancer progression.
  • Receptor Modulation : The compound's interaction with dopamine receptors could lead to downstream effects on neuronal signaling pathways.

Case Study 1: Dopamine Receptor Activity

In a study involving over 100 analogs of similar compounds, structure-activity relationship (SAR) analysis was performed to optimize D3 receptor activity. The findings indicated that specific modifications significantly enhanced receptor selectivity and potency. For instance:

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 216,800 ± 1,400

This table illustrates the varying degrees of receptor activity among different analogs .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of triazole derivatives against colon carcinoma and breast cancer cell lines. The results showed significant cytotoxicity:

Compound IDCell LineIC50 (μM)
AHCT-116 (Colon)6.2
BT47D (Breast)27.3

These findings highlight the potential therapeutic applications of triazole-containing compounds in oncology .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that triazole derivatives exhibit antidepressant-like effects. The compound's structural features may contribute to its activity on serotonin and norepinephrine reuptake inhibition, making it a candidate for further investigation in treating depression .

Anticancer Potential

Triazole derivatives have shown promise in oncology. The incorporation of a piperidine moiety and trifluoromethoxy group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Preliminary studies suggest that it could be effective against certain cancer cell lines .

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties. Triazoles are known for their effectiveness against various bacterial strains and fungi. Ongoing research aims to evaluate its efficacy against resistant strains of bacteria, which is critical in the context of rising antibiotic resistance .

Synthesis and Characterization

The synthesis of 1-methyl-4-phenyl-3-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves several steps, including the formation of the triazole ring and the introduction of the trifluoromethoxy group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Study 1: Antidepressant Activity Assessment

A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated an increase in locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant effects .

Study 2: Anticancer Efficacy

In vitro studies using human cancer cell lines showed that the compound inhibited cell proliferation at micromolar concentrations. Mechanistic studies revealed that it induces apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behaviors
AnticancerInhibited cell proliferation
AntimicrobialEffective against resistant strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity/Application Reference
Target Compound 1,2,4-Triazol-5-one 1-Methyl, 4-phenyl, 3-(4-trifluoromethoxy-benzoyl-piperidin-4-yl) Inferred: Potential kinase inhibition or CNS agent
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-pyrazol-3-one Pyrazol-3-one 4-Fluorophenyl, triazole-methylphenyl Not specified; likely bioactive
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-piperidinyl)ethanone Dihydro-pyrazole 4-Hydroxyphenyl, thienyl, piperidinyl-ethanone Not specified; hydrophilic due to hydroxyl group
3,5-Diphenyl-1H-pyrazole derivatives Pyrazole N-aryl, 3,5-diphenyl, 4-(pyrazolyl) Antipyretic, anti-inflammatory, platelet inhibition
Carfentrazone-ethyl (Triazolone herbicide) 1,2,4-Triazol-5-one Ethyl ester, chlorophenyl Herbicide (broadleaf weed control)
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole Pyrazoline-pyrazole hybrid Biphenyl, 4-methoxyphenyl Analgesic (crystal structure reported)

Key Findings:

Core Heterocycle Influence: The 1,2,4-triazol-5-one core (target compound and carfentrazone-ethyl ) is associated with diverse applications. Pyrazol-3-one derivatives (e.g., ) exhibit structural flexibility, enabling interactions with enzymes or receptors via hydrogen bonding and hydrophobic substituents.

Substituent Effects :

  • Trifluoromethoxy in the target compound enhances lipophilicity (logP ~4.5 estimated), favoring blood-brain barrier penetration compared to hydroxyphenyl (logP ~2.8 in ).
  • Piperidine moieties (target compound and ) may improve solubility and bioavailability through amine protonation at physiological pH.

Biological Activity :

  • Pyrazole derivatives with 3,5-diphenyl groups () showed anti-inflammatory and platelet antiaggregating activities, suggesting the target’s phenyl and benzoyl groups could similarly modulate protein targets.
  • The 4-(trifluoromethoxy)benzoyl group in the target compound is structurally analogous to kinase inhibitor pharmacophores (e.g., EGFR inhibitors), though direct evidence is lacking .

Research Methodologies and Structural Analysis

  • Crystallography : Tools like SHELXL and ORTEP-III were critical in determining the crystal structures of analogs (e.g., ), revealing conformational preferences and intermolecular interactions.
  • Virtual Screening : Methods for compound similarity comparison () emphasize the importance of 3D shape and pharmacophore alignment, which could prioritize the target compound for kinase assays.

Preparation Methods

Route 1: Sequential Cyclization and Acylation

Step 1: Synthesis of 1-Methyl-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One
Hydrazine hydrate reacts with ethyl acetoacetate in ethanol under reflux to form semicarbazide. Subsequent cyclization in formic acid at 150°C for 6 hours yields 1,2,4-triazol-3-one. Methylation with methyl iodide in acetonitrile (24 hours, reflux) introduces the 1-methyl group, while phenylmagnesium bromide in THF adds the 4-phenyl substituent.

Step 2: Piperidine Acylation
4-Aminopiperidine is treated with 4-(trifluoromethoxy)benzoyl chloride in dichloromethane and triethylamine (0°C to room temperature, 12 hours). The product, 1-[4-(trifluoromethoxy)benzoyl]piperidin-4-amine, is isolated via filtration (85% yield).

Step 3: Coupling via Nucleophilic Substitution
3-Chloromethyl-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is prepared by treating the triazolone with thionyl chloride. This intermediate reacts with the acylated piperidine in DMF at 80°C for 24 hours, yielding the target compound (72% yield after column chromatography).

ParameterConditionsYield (%)
CyclizationFormic acid, 150°C, 6 h78
MethylationMethyl iodide, acetonitrile, reflux90
AcylationDichloromethane, 0°C, 12 h85
CouplingDMF, 80°C, 24 h72

Route 2: One-Pot Tandem Reaction

An alternative approach condenses 4-(trifluoromethoxy)benzoic acid, piperidin-4-amine, and 1-methyl-4-phenyl-1,2,4-triazol-5-one in the presence of HATU coupling reagent and DIPEA. This one-pot method in DMF at 60°C for 18 hours achieves 68% yield, reducing purification steps but requiring precise stoichiometric control.

Critical Analysis of Methodologies

Cyclization Efficiency : Traditional cyclization in formic acid (Route 1) offers higher yields (78%) compared to one-pot methods but generates acidic waste. The use of POCl3 for chlorination, while effective, poses safety concerns due to corrosive byproducts.

Coupling Selectivity : Nucleophilic substitution (Route 1) ensures regioselectivity at the triazolone’s C3 position, whereas tandem coupling (Route 2) risks forming regioisomers unless directed by steric effects.

Solvent Impact : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification. Recent patents suggest switching to ethanol-water mixtures for greener processing without sacrificing yield.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation during methylation is mitigated by slow addition of methyl iodide at 0°C.

  • Low Coupling Yields : Adding catalytic KI (10 mol%) in DMF accelerates the substitution reaction, improving yields to 82%.

  • Purification : Silica gel chromatography remains standard, though crystallization from ethyl acetate/hexane mixtures offers a scalable alternative .

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how can intermediates be purified effectively?

The synthesis of this triazolone-piperidine hybrid likely involves sequential coupling, cyclization, and functionalization steps. For example, a multi-step approach could begin with the preparation of the piperidine-benzoyl intermediate via nucleophilic acyl substitution, followed by triazole ring formation using carbodiimide-mediated cyclization. Key intermediates (e.g., 4-(trifluoromethoxy)benzoyl chloride) require rigorous purification via column chromatography or recrystallization to avoid side reactions. Evidence from analogous syntheses highlights the use of HPLC or preparative TLC for isolating intermediates with >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Spectroscopy : 1H^1H/13C^{13}C-NMR for verifying substituent positions and stereochemistry, coupled with HRMS for molecular weight confirmation.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement (e.g., resolving disorder in the trifluoromethoxy group). Evidence shows SHELXL effectively handles high-resolution data and twinned crystals, with R-factors <0.05 for precise bond-length/angle determination .

Q. How can initial pharmacological activity screening be designed for this compound?

Target-specific assays (e.g., enzyme inhibition or receptor binding) should be prioritized. For example, if the compound shares structural motifs with kinase inhibitors (e.g., triazole rings in ), use fluorescence-based kinase assays with ATP-competitive controls. Dose-response curves (IC50_{50}) and selectivity panels against related enzymes are critical to identify preliminary activity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yield and reduce byproducts?

Apply response surface methodology (RSM) to variables like reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) in flow chemistry setups () can maximize yield by identifying interactions between residence time and reagent stoichiometry. Statistical models (e.g., ANOVA) validate parameter significance, reducing trial runs by >40% .

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in thermal parameters or occupancy ratios (e.g., trifluoromethoxy group disorder) require iterative refinement in SHELXL. Use the TWIN/BASF commands for twinned data and PART/SUMP to model partial occupancy. Cross-validation with density functional theory (DFT)-optimized geometries ensures chemically plausible bond lengths .

Q. How can computational modeling predict target binding modes and SAR trends?

Molecular docking (AutoDock Vina) paired with molecular dynamics (MD) simulations (AMBER/CHARMM) can map interactions between the triazolone core and target active sites. Pharmacophore models from analogous compounds (e.g., ’s kinase inhibitors) guide substitutions to enhance affinity. Free energy perturbation (FEP) quantifies ΔΔG for SAR optimization .

Q. How should discrepancies in biological activity across assay platforms be addressed?

Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). For instance, if in vitro enzyme inhibition does not correlate with cellular activity, assess membrane permeability (PAMPA) or efflux transporter involvement (Caco-2 assays). Metabolite profiling (LC-MS) identifies instability or prodrug activation .

Q. What protocols ensure compound stability under varying storage and experimental conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products (e.g., hydrolysis of the trifluoromethoxy group). Lyophilization or storage in argon-flushed vials at -80°C minimizes oxidative and hydrolytic degradation. ’s guidelines for tightly sealed containers in dry environments are critical .

Q. Which chiral separation techniques are effective for isolating enantiomers?

Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Polarimetric detection and circular dichroism (CD) confirm enantiopurity. For preparative scales, simulated moving bed (SMB) chromatography achieves >99% ee with minimal solvent waste .

Q. How can dynamic NMR resolve conformational flexibility in solution?

Variable-temperature 1H^1H-NMR (VT-NMR) at 298–373 K identifies rotameric equilibria (e.g., piperidine ring puckering). EXSY experiments quantify exchange rates between conformers. DFT calculations (Gaussian) correlate observed shifts with predicted low-energy conformations .

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